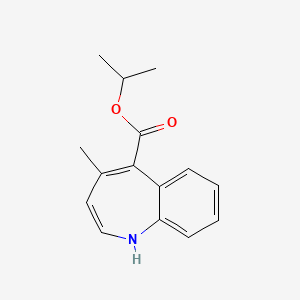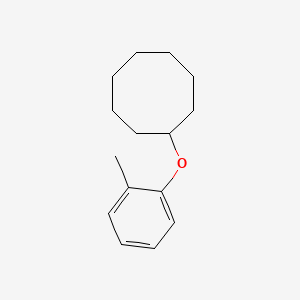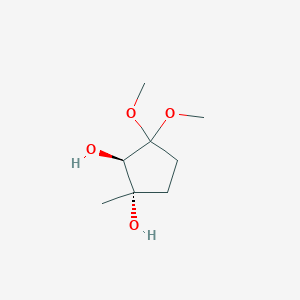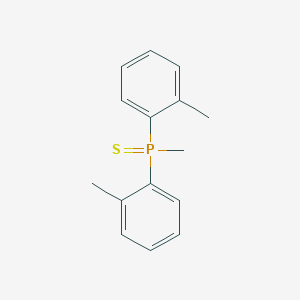![molecular formula C23H50ClNS B14204834 1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride CAS No. 828933-64-8](/img/structure/B14204834.png)
1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound’s structure includes a long hydrophobic tail and a hydrophilic head, which allows it to interact with both water and oil, making it an effective emulsifier and detergent.
Vorbereitungsmethoden
The synthesis of 1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride typically involves the quaternization of tertiary amines. One common method includes the reaction of N,N-dimethyl-1-dodecanamine with an alkyl halide, such as octyl chloride, in the presence of a base. The reaction conditions often require a solvent like ethanol and a temperature range of 50-70°C. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, often resulting in the exchange of the chloride ion with other anions. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for protein extraction and purification.
Medicine: Investigated for its antimicrobial properties, making it a potential candidate for disinfectants and antiseptics.
Industry: Utilized in formulations of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. The hydrophobic tail interacts with non-polar substances, while the hydrophilic head interacts with water, reducing surface tension and allowing for the formation of micelles. This mechanism is crucial in applications like emulsification and detergency. In biological systems, the compound can disrupt cell membranes, leading to cell lysis and death, which underpins its antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride can be compared with other quaternary ammonium compounds such as:
Cetyltrimethylammonium chloride: Similar surfactant properties but with a longer hydrophobic tail.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Tetrabutylammonium chloride: Often used as a phase transfer catalyst but lacks the long hydrophobic tail. The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in certain emulsification and antimicrobial applications.
Eigenschaften
CAS-Nummer |
828933-64-8 |
|---|---|
Molekularformel |
C23H50ClNS |
Molekulargewicht |
408.2 g/mol |
IUPAC-Name |
dodecyl-dimethyl-(octylsulfanylmethyl)azanium;chloride |
InChI |
InChI=1S/C23H50NS.ClH/c1-5-7-9-11-13-14-15-16-17-19-21-24(3,4)23-25-22-20-18-12-10-8-6-2;/h5-23H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NSYQFIRXJYKFGO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)CSCCCCCCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene](/img/structure/B14204754.png)
![5-Chloro-2-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B14204757.png)
![2-({4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14204762.png)

![1-[2-(4-Methoxyphenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14204767.png)

![D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204773.png)



![3-{(E)-[Phenyl(pyridin-2-yl)methylidene]amino}phenol](/img/structure/B14204821.png)

![19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol](/img/structure/B14204823.png)
![({[(2S)-Hex-5-yn-2-yl]oxy}methyl)benzene](/img/structure/B14204826.png)
